Trimethylsilyl (2E)-2-Butenoate
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Overview
Description
Trimethylsilyl crotonate is an organic compound with the chemical formula C7H14O2Si . It is a derivative of crotonic acid where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is characterized by its ability to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl crotonate can be synthesized through the esterification of crotonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of trimethylsilyl crotonate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl crotonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form crotonic acid.
Reduction: Reduction reactions can convert it back to crotonic acid or other derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Crotonic acid.
Reduction: Crotonic acid or other reduced derivatives.
Substitution: Various substituted crotonates depending on the reagents used.
Scientific Research Applications
Trimethylsilyl crotonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl crotonate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group can temporarily protect reactive sites on molecules, allowing for selective reactions to occur. This property is particularly useful in multi-step synthesis processes.
Comparison with Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Comparison: Trimethylsilyl crotonate is unique due to the presence of the crotonate moiety, which imparts distinct reactivity compared to other trimethylsilyl esters. Its ability to participate in polymerization reactions and its role as a protecting group in organic synthesis highlight its versatility.
Properties
Molecular Formula |
C7H14O2Si |
---|---|
Molecular Weight |
158.27 g/mol |
IUPAC Name |
trimethylsilyl but-2-enoate |
InChI |
InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3 |
InChI Key |
VZRSIPIZCRNSAV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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